1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one
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Overview
Description
1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazine core, which is known for its diverse biological activities, linked to a phenyl group through an ether linkage, and further connected to a propanone moiety.
Mechanism of Action
Target of Action
Phthalazine derivatives, to which this compound belongs, have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antihypertensive, cytotoxic, antitumor, anticancer, anticonvulsant, antiasthmatic, vasorelaxant, antibacterial, and antifungal activities . The specific targets of “1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one” would depend on its specific structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one typically involves a multi-step process. One common method starts with the preparation of 4-phenylphthalazin-1-ol, which is then reacted with 4-bromophenylpropan-1-one under basic conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-Phenylphthalazin-1-ol: A precursor in the synthesis of 1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one.
4-Bromophenylpropan-1-one: Another precursor used in the synthesis.
Phthalazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(4-phenylphthalazin-1-yl)oxyphenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-2-21(26)16-12-14-18(15-13-16)27-23-20-11-7-6-10-19(20)22(24-25-23)17-8-4-3-5-9-17/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAQFRUMZMUDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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